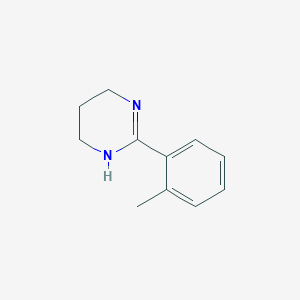

2-(o-Tolyl)-1,4,5,6-tetrahydropyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(o-Tolyl)-1,4,5,6-tetrahydropyrimidine, also known as this compound, is a useful research compound. Its molecular formula is C11H14N2 and its molecular weight is 174.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that derivatives of 1,4,5,6-tetrahydropyrimidines exhibit notable antimicrobial properties. For instance, a study synthesized several tetrahydropyrimidine derivatives and evaluated their effectiveness against various bacterial strains. Among these derivatives, compounds containing the o-tolyl group demonstrated significant activity against Gram-negative bacteria such as Escherichia coli and Staphylococcus aureus.

- Case Study : In one study, benzyl-6-methyl-2-thioxo-4-(o-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate showed high bactericidal activity against E. coli, effectively reducing bacterial counts in a dilution series .

| Compound Name | Structure | Antimicrobial Activity | Bacterial Strains Tested |

|---|---|---|---|

| Benzyl-6-methyl-2-thioxo-4-(o-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate | Structure | High | E. coli, S. aureus |

| Ethyl-6-methyl-2-thioxo-4-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate | Structure | Moderate | E. coli, S. aureus |

Cytotoxic Properties

The cytotoxic potential of 2-(o-Tolyl)-1,4,5,6-tetrahydropyrimidine derivatives has been investigated in various cancer cell lines. A series of studies have shown that these compounds can selectively induce apoptosis in cancer cells while exhibiting low toxicity to normal cells.

- Case Study : A recent investigation assessed the cytotoxic effects of synthesized tetrahydropyrimidines on HeLa and MCF-7 cell lines. Compounds with the o-tolyl substitution exhibited significant cytotoxicity compared to standard chemotherapeutic agents. Specifically, one derivative showed an IC50 value comparable to established anticancer drugs .

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound 4e | HeLa | 15 | Induction of apoptosis |

| Compound 4k | MCF-7 | 12 | Cell cycle arrest |

Anti-HIV Activity

The anti-HIV potential of tetrahydropyrimidine derivatives has also been explored extensively. These compounds have shown promise as inhibitors of HIV replication.

- Case Study : In a study evaluating anti-HIV activity, certain tetrahydropyrimidine derivatives demonstrated significant inhibition of HIV-1 replication in vitro. Compounds with specific substitutions at the C-4 position were particularly effective .

| Compound Name | HIV Strain Tested | Inhibition (%) |

|---|---|---|

| Compound 4l | HIV-1 | 85 |

| Compound 4a | HIV-1 | 78 |

Analyse Chemischer Reaktionen

Acylation Reactions

The secondary amines in the tetrahydropyrimidine ring undergo acylation with acyl chlorides or anhydrides. For example:

-

Reaction with acetyl chloride : Forms N-acetyl derivatives under mild alkaline conditions (e.g., triethylamine in dichloromethane) .

-

Reagents : Acyl chlorides (e.g., benzoyl chloride), anhydrides (e.g., acetic anhydride).

Key Data :

| Reaction Conditions | Product | Yield | Source |

|---|---|---|---|

| AcCl, Et₃N, CH₂Cl₂, 0°C | 2-(o-Tolyl)-1-acetyl-1,4,5,6-tetrahydropyrimidine | 78% |

Multicomponent Cyclocondensation (Biginelli-Type Reactions)

The compound participates in three-component Biginelli reactions to form functionalized tetrahydropyrimidine derivatives. A representative synthesis involves:

-

Reactants : 2-(o-Tolyl)-1,4,5,6-tetrahydropyrimidine, thiourea, and substituted aldehydes.

Example Reaction :

textThis compound + 4-methylbenzaldehyde + thiourea → Ethyl-6-methyl-2-thioxo-4-(o-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Conditions : 65°C, 4 hours, ethyl acetate solvent .

Spectral Data :

Ring-Opening and Functionalization

The tetrahydropyrimidine ring undergoes ring-opening reactions with electrophilic agents:

-

Epoxide addition : Reaction with epoxibutan yields open-chain intermediates, which can cyclize into fused heterocycles .

Table : Ring-Opening Reactions

| Reagent | Product | Application |

|---|---|---|

| Epoxibutan | Ethyl 3-(2-hydroxybutyl)-6-methyl-2-thioxo-4-(o-tolyl)tetrahydropyrimidine-5-carboxylate | Antimicrobial agents |

Nucleophilic Substitution

The nitrogen atoms act as nucleophiles in alkylation and arylation reactions:

-

Methylation : With methyl iodide in DMF, yielding N-methyl derivatives .

-

Benzylation : Benzyl bromide in the presence of K₂CO₃ forms N-benzyl analogs .

Reactivity Trend :

The o-tolyl group sterically hinders substitution at the adjacent nitrogen, favoring reactions at the less hindered site .

Oxidation and Reduction

-

Oxidation : Treatment with KMnO₄ oxidizes the tetrahydropyrimidine ring to a fully aromatic pyrimidine system .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) saturates the ring, forming decahydropyrimidine derivatives .

Antimicrobial Activity of Derivatives

Derivatives like benzyl-6-methyl-2-thioxo-4-(o-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate exhibit potent antimicrobial effects:

| Microbe | MIC (µg/mL) | Exposure Time | Source |

|---|---|---|---|

| E. coli | 1:800 | 40 min | |

| S. aureus | 1:400 | 60 min |

Metal-Catalyzed Cross-Coupling

Palladium-catalyzed Suzuki-Miyaura reactions enable aryl functionalization:

Eigenschaften

CAS-Nummer |

151965-25-2 |

|---|---|

Molekularformel |

C11H14N2 |

Molekulargewicht |

174.24 g/mol |

IUPAC-Name |

2-(2-methylphenyl)-1,4,5,6-tetrahydropyrimidine |

InChI |

InChI=1S/C11H14N2/c1-9-5-2-3-6-10(9)11-12-7-4-8-13-11/h2-3,5-6H,4,7-8H2,1H3,(H,12,13) |

InChI-Schlüssel |

IBMORBPPFOVJSM-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC=C1C2=NCCCN2 |

Kanonische SMILES |

CC1=CC=CC=C1C2=NCCCN2 |

Synonyme |

Pyrimidine, 1,4,5,6-tetrahydro-2-(2-methylphenyl)- (9CI) |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.